molecular formula C6H12O4 B12731840 alpha-D-Digitoxopyranose CAS No. 97276-35-2

alpha-D-Digitoxopyranose

Cat. No.: B12731840
CAS No.: 97276-35-2
M. Wt: 148.16 g/mol
InChI Key: FDWRIIDFYSUTDP-DPYQTVNSSA-N
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Description

Alpha-D-Digitoxopyranose (α-D-Digitoxose) is a rare 2,6-dideoxy sugar with the D-ribo configuration. Its chemical formula is C₆H₁₂O₄, and molecular weight is 148.157 Da . Structurally, it lacks hydroxyl groups at positions 2 and 6 of the hexose backbone, and the anomeric hydroxyl group (position 1) adopts the α-configuration (axial orientation) . This compound is a key component of cardiac glycosides, such as digoxin, where it contributes to pharmacological activity by modulating drug solubility and receptor binding .

Properties

CAS No.

97276-35-2

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2S,4S,5S,6R)-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6-/m1/s1

InChI Key

FDWRIIDFYSUTDP-DPYQTVNSSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O)O)O

Canonical SMILES

CC1C(C(CC(O1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Digitoxopyranose can be synthesized through the selective anomeric synthesis of sugars. One common method involves the acetylation of D-glucose using acetic anhydride and a catalyst such as perchloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained below 35°C to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plants that produce cardiac glycosides. The process includes hydrolysis of the glycosides followed by chromatographic separation to isolate the desired sugar.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Digitoxopyranose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.

Major Products:

    Oxidation: Produces acids such as digitoxonic acid.

    Reduction: Produces alcohols like digitoxol.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Alpha-D-Digitoxopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Digitoxopyranose primarily involves its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium concentration. This action enhances cardiac contractility and is beneficial in treating heart failure and arrhythmias .

Comparison with Similar Compounds

Beta-D-Digitoxopyranose

  • Structural Differences: The β-anomer of digitoxose has the hydroxyl group at position 1 in the equatorial orientation, altering its glycosidic bond formation and solubility .
  • Biological Relevance: Beta-D-Digitoxopyranose is less common in nature but shares similar roles in glycoside biosynthesis .

3,6-Dideoxy-alpha-D-Tyvelopyranose (Tyvelose)

  • Structural Differences: Tyvelose is a 3,6-dideoxy sugar with the D-arabino configuration. Unlike digitoxose, it lacks hydroxyls at positions 3 and 6, leading to distinct stereochemical properties .
  • Biological Role : Tyvelose is a component of bacterial lipopolysaccharides (e.g., in Salmonella), contributing to pathogenicity by evading host immune responses .

6-Deoxy-alpha-L-Galactopyranose (L-Fucose)

  • Structural Differences: L-Fucose is a 6-deoxy sugar (retains hydroxyl at position 2) with the L-galacto configuration. Its α-anomer is critical in human glycoproteins (e.g., blood group antigens) .
  • Functional Contrast : While digitoxose enhances drug bioactivity, fucose mediates cell-cell adhesion and immune signaling .

2,6-Dideoxy-alpha-L-Lyxo-Hexopyranose

  • Structural Differences : This stereoisomer of digitoxose has the L-lyxo configuration, altering the spatial arrangement of hydroxyl groups at positions 3 and 4 .
  • Synthetic Utility : Used in synthesizing enantiomeric glycosides for structure-activity relationship studies .

Comparative Data Table

Compound Chemical Formula Molecular Weight (Da) Deoxygenation Positions Anomeric Configuration Biological Source/Function
α-D-Digitoxopyranose C₆H₁₂O₄ 148.157 2,6 α (axial) Cardiac glycosides (digoxin)
β-D-Digitoxopyranose C₆H₁₂O₄ 148.157 2,6 β (equatorial) Rare glycoside metabolite
3,6-Dideoxy-α-D-Tyvelose C₆H₁₂O₄ 148.157 3,6 α Bacterial LPS
6-Deoxy-α-L-Fucose C₆H₁₂O₅ 164.156 6 α Human glycoproteins
2,6-Dideoxy-α-L-Lyxose C₆H₁₂O₄ 148.157 2,6 α Synthetic glycosides

Key Research Findings

Stereochemical Impact on Bioactivity: The α-configuration of digitoxose enhances membrane permeability in cardiac glycosides compared to β-anomers, as shown in pharmacokinetic studies . Tyvelose’s 3,6-dideoxy structure confers resistance to host hydrolytic enzymes, a trait absent in digitoxose .

Synthetic Challenges: α-D-Digitoxopyranose synthesis requires regioselective deoxygenation at C2 and C6, often achieved via Barton-McCombie deoxygenation or enzymatic methods . In contrast, L-fucose is biosynthesized via GDP-mannose 4,6-dehydratase, highlighting divergent pathways for deoxy-sugar production .

Thermodynamic Stability: Alpha-D-Digitoxopyranose exhibits lower aqueous solubility than L-fucose due to reduced hydroxyl groups, impacting its use in drug formulations .

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